molecular formula C6H2Br2F3N B1387734 2,3-Dibromo-4-(trifluoromethyl)pyridine CAS No. 1099598-01-2

2,3-Dibromo-4-(trifluoromethyl)pyridine

Cat. No. B1387734
CAS RN: 1099598-01-2
M. Wt: 304.89 g/mol
InChI Key: IVEVXLCTUVYZDJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1099598-01-2 . It has a molecular weight of 304.89 and its linear formula is C6H2Br2F3N .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 2,3-Dibromo-4-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-(trifluoromethyl)pyridine is represented by the linear formula C6H2Br2F3N . The presence of fluorine and pyridine structure results in its superior pest control properties when compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

The boiling point of 2,3-Dibromo-4-(trifluoromethyl)pyridine is 60/0.6mmHg and its melting point is 40-43 .

Scientific Research Applications

Agrochemicals

2,3-Dibromo-4-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl , a derivative of trifluoromethylpyridine (TFMP), marked the beginning of the use of TFMP derivatives in the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have been developed .

Pharmaceuticals

In the pharmaceutical industry, several TFMP derivatives have been approved for market use. These compounds leverage the unique physicochemical properties of the fluorine atom combined with the pyridine moiety to exhibit biological activity. Currently, five pharmaceutical products containing the TFMP structure are available, and many more are undergoing clinical trials .

Veterinary Medicine

Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products containing TFMP have been granted market approval. These products are used to treat various conditions in animals, showcasing the versatility of TFMP derivatives .

Synthesis of Metal-Organic Frameworks (MOFs)

2,3-Dibromo-4-(trifluoromethyl)pyridine: is utilized in the synthesis of MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications, including gas storage, separation, and catalysis .

Preparation of Pyridyllithiums

This compound is used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. These lithium derivatives are important intermediates in various synthetic pathways, particularly in the formation of more complex organic molecules .

Synthesis of Methiodide Salts

2,3-Dibromo-4-(trifluoromethyl)pyridine: is involved in the synthesis of methiodide salts. These salts are often used as intermediates in organic synthesis and can be pivotal in the development of various chemical compounds .

Safety and Hazards

2,3-Dibromo-4-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is an irritant and safety precautions should be taken while handling it .

Future Directions

The major use of TFMP derivatives, including 2,3-Dibromo-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2,3-dibromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEVXLCTUVYZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653373
Record name 2,3-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1099598-01-2
Record name 2,3-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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